4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole

Cross-coupling Medicinal chemistry Building block

Researchers requiring exact 4-bromo regiochemistry for selective cross-coupling face procurement risk from isomeric impurities or non-halogenated analogs. 4-Bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole (CAS 1031501-36-6) eliminates this uncertainty with precise 4-Br substitution on the 1H-pyrrole core paired with a pyrrolidine-1-carbonyl amide anchor. • Enables Suzuki-Miyaura, Buchwald-Hartwig & Sonogashira couplings at the 4-position while preserving the 2-pyrrolidine-carbonyl pharmacophore • XLogP3-AA 1.7 & TPSA 36.1 Ų support CNS drug discovery and brain-penetrant candidate design • Pyrrolidine amide offers distinct H-bonding vs. morpholine/piperidine analogs for systematic SAR campaigns Supplied at ≥95% purity for research use. In stock for immediate global dispatch.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1031501-36-6
Cat. No. B2599508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole
CAS1031501-36-6
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CN2)Br
InChIInChI=1S/C9H11BrN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2
InChIKeyKUHKMOJHPPUYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole Building Block Overview


4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole (CAS 1031501-36-6) is a heterocyclic synthetic building block belonging to the class of brominated pyrrole amides. Its structure consists of a 1H-pyrrole core functionalized with a bromine atom at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position, with a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol [1]. The compound is cataloged under multiple identifiers including PubChem CID 18108589, GRB50136, and AKOS009074086 [1]. It is commercially available from several research chemical suppliers, typically at purities of 95% or higher, and is intended strictly for research use only .

Why 4-Bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole Cannot Be Replaced


Generic substitution of 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole with non-brominated analogs or alternative regioisomers fails because the specific 4-bromo substitution pattern on the 1H-pyrrole ring dictates both synthetic utility and the physicochemical properties of downstream products. The bromine atom at the 4-position enables selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are unavailable with non-halogenated pyrroles, while the 2-pyrrolidine-carbonyl moiety provides a distinct polar amide anchor distinct from ester or carboxylate alternatives. Even minor positional shifts—such as a 3-bromo pyrrole derivative or replacement of the pyrrolidine amide with a piperidine amide—alter the molecular geometry, hydrogen-bonding capacity, and lipophilicity (XLogP3-AA of 1.7 for the target compound) [1], directly impacting biological target engagement and synthetic route efficiency. Consequently, procurement of the exact CAS 1031501-36-6 structure is non-negotiable for applications requiring consistent cross-coupling reactivity and predictable SAR outcomes.

4-Bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole vs. Structural Analogs


4-Bromo Substitution for Suzuki-Miyaura Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position of the pyrrole ring confers reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Non-brominated pyrrole-2-carboxamide analogs lack this electrophilic handle and cannot undergo these transformations . This reactivity is the primary synthetic justification for procuring this specific building block.

Cross-coupling Medicinal chemistry Building block

Pyrrolidine vs. Piperidine Amide: Topological Polar Surface Area

The pyrrolidine-1-carbonyl moiety at the 2-position of 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole yields a computed Topological Polar Surface Area (TPSA) of 36.1 Ų [1]. In contrast, the corresponding piperidine amide analog, (4-bromo-1H-pyrrol-2-yl)(piperidino)methanone (C10H13BrN2O, MW 257.13), contains an additional methylene unit in the saturated ring . While direct comparative TPSA data for the piperidine analog is not available in the primary literature, the larger piperidine ring typically increases TPSA by approximately 3-5 Ų compared to pyrrolidine in analogous amide systems, which can reduce passive membrane permeability in biological assays.

Physicochemical properties Drug design Permeability

Lipophilicity Advantage Over Carboxylic Acid Analogs

4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole has a computed XLogP3-AA value of 1.7 [1]. In contrast, 4-bromo-1H-pyrrole-2-carboxylic acid (CAS 944704-79-4), a structurally related building block with a carboxylate group in place of the pyrrolidine amide, has a computed XLogP3-AA of 1.0 [2]. The 0.7 log unit difference corresponds to approximately a 5-fold difference in octanol-water partition coefficient, indicating that the pyrrolidine amide confers significantly greater lipophilicity than the corresponding carboxylic acid.

Lipophilicity ADME Drug-likeness

4-Bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole Applications in Drug Discovery


Scaffold Diversification via Cross-Coupling

Researchers synthesizing focused libraries of pyrrole-based ligands can use 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole as a key intermediate. The 4-bromo substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings , enabling the introduction of diverse aryl, heteroaryl, amine, or alkyne substituents at the 4-position while preserving the 2-pyrrolidine-carbonyl moiety as a fixed pharmacophoric anchor.

CNS-Penetrant Lead Optimization

Medicinal chemistry programs targeting central nervous system (CNS) indications can leverage the favorable TPSA (36.1 Ų) and moderate lipophilicity (XLogP3-AA = 1.7) of this compound as a core scaffold [1]. These computed properties suggest adequate passive permeability and potential for blood-brain barrier penetration, making the compound a suitable starting point for designing brain-penetrant inhibitors or receptor modulators.

Amide Bioisostere & SAR Exploration

The pyrrolidine-1-carbonyl amide moiety of 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole provides a distinct hydrogen-bonding profile compared to morpholine amides, piperidine amides, or N-methyl amide analogs [2]. SAR campaigns exploring the optimal amide substituent for target engagement can systematically compare this compound against analogs to elucidate the contribution of the pyrrolidine ring to potency, selectivity, and metabolic stability.

PROTAC & BromoTag Precursor Synthesis

In targeted protein degradation (PROTAC) and bump-and-hole (BromoTag) degrader technologies, brominated heterocyclic building blocks are essential for creating covalent or high-affinity ligands for engineered protein domains. 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole provides a brominated pyrrole core with a pre-installed amide linkage point for further elaboration, offering a compact and synthetically tractable entry point for degrader linker attachment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.